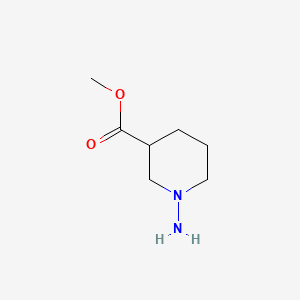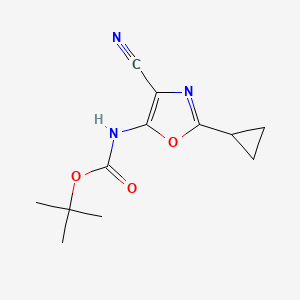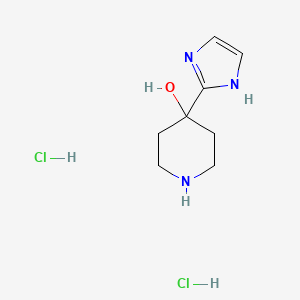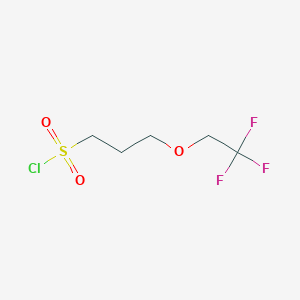
tert-butyl N-(2-chloro-3-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-3-fluorophenyl)carbamate typically involves the reaction of 2-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in various biochemical pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate: This compound has a similar structure but with a bromine atom replacing one of the hydrogen atoms.
tert-Butyl (2-fluorophenyl)carbamate: This compound lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness: tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for selective enzyme inhibition .
Propriétés
Formule moléculaire |
C11H13ClFNO2 |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
ZZAVHULAJRJCMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)


![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)









